molecular formula C22H23FN2O3S B2765871 2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide CAS No. 946374-71-6

2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide

Cat. No.: B2765871
CAS No.: 946374-71-6
M. Wt: 414.5
InChI Key: WEUBZXSQJBCZGB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating a 3,4-dimethoxyphenyl acetamide group linked to a 4-methyl-1,3-thiazole ring system bearing a 4-fluorophenyl substituent. The presence of both the electron-rich dimethoxyphenyl group and the electron-deficient fluorophenyl-thiazole moiety within a single molecule makes it a valuable scaffold for exploring structure-activity relationships in pharmacological studies. Compounds featuring 1,3-thiazole cores and fluorinated aromatic systems are extensively investigated for their diverse biological activities. Specifically, structurally similar molecules have been studied for their potential anticancer properties, with research indicating they can inhibit the proliferation of various human cancer cell lines (https://pmc.ncbi.nlm.nih.gov/articles/PMC7570754/). The mechanism of action for such compounds often involves interaction with key biological targets; for instance, some analogues are known to function as inhibitors of tubulin polymerization, thereby disrupting cell division, while others may act as kinase inhibitors. The fluorophenyl group is a common pharmacophore that can enhance metabolic stability and binding affinity to target proteins. This compound is intended for research applications only, strictly for use in laboratory settings. It is not designed, evaluated, or approved for any human therapeutic or veterinary use. Researchers can utilize this chemical as a building block in organic synthesis, a reference standard in analytical chemistry, or a lead compound in the development of novel therapeutic agents for oncology and other disease areas.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-14-20(29-22(25-14)16-5-7-17(23)8-6-16)10-11-24-21(26)13-15-4-9-18(27-2)19(12-15)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUBZXSQJBCZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole ring and the subsequent coupling with the dimethoxyphenyl and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

a. 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide ()
  • Structure : Dichlorophenyl group attached to acetamide, linked to a thiazole ring.
  • Key Differences :
    • Substituents : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) groups.
    • Thiazole Substitution : Unsubstituted thiazole vs. 4-methyl-4-fluorophenyl thiazole in the target compound.
  • Implications :
    • Dichlorophenyl derivatives exhibit higher lipophilicity but lower metabolic stability compared to dimethoxyphenyl analogs.
    • The twisted dihedral angle (61.8° between phenyl and thiazole rings) may reduce planarity and affect target binding .
b. N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]acetamide ()
  • Structure : Fluorophenyl-substituted dihydrothiadiazole fused with an acetylated acetamide.
  • Key Differences :
    • Heterocycle : Thiadiazole (5-membered, two nitrogen and one sulfur) vs. thiazole (5-membered, one nitrogen and one sulfur).
    • Conformation : Dihedral angle of 86.82° between thiadiazole and benzene rings vs. flexible ethyl linker in the target compound.
  • Implications :
    • Thiadiazole derivatives show potent anti-inflammatory and antimicrobial activities due to enhanced hydrogen bonding (N–H···O interactions) .

Substituent Effects on Pharmacological Activity

a. Fluorophenyl vs. Chlorophenyl Groups
  • 4-Fluorophenyl (Target Compound and ):
    • Enhances hydrophobic interactions and bioavailability.
    • Fluorine’s electronegativity improves binding affinity to aromatic residues in enzymes .
  • 3,4-Dichlorophenyl ():
    • Higher steric bulk and lipophilicity may improve membrane penetration but increase toxicity risks .
b. Methoxy vs. Methyl/Thiophenyl Groups
  • 3,4-Dimethoxyphenyl (Target Compound):
    • Methoxy groups improve solubility and reduce oxidative metabolism.
  • Thiophenyl or Methyl Substitutions ():
    • Thiophenyl (e.g., 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide) enhances π-π stacking and sulfur-mediated interactions .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data of Selected Acetamide Derivatives

Compound Name Molecular Weight Key Substituents Biological Activity Melting Point (K)
Target Compound 412.44 3,4-Dimethoxyphenyl, 4-methylthiazole Potential anti-inflammatory Not Reported
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 287.16 3,4-Dichlorophenyl, thiazole Antimicrobial 459–461
N-[4-Acetyl-5-(4-fluorophenyl)-...]acetamide 281.31 Fluorophenyl, thiadiazole Anti-inflammatory 490
2-{[4-ethyl-5-(thiophen-2-yl)...]acetamide 389.47 Thiophenyl, triazole Anti-exudative Not Reported

Crystal Packing and Hydrogen Bonding

  • Target Compound : Pending structural data, but analogs like show intramolecular S···O contacts (2.68 Å) and N–H···O hydrogen bonds stabilizing 3D networks .
  • Compound : Inversion dimers via N–H···N bonds (R22(8) motif), enhancing thermal stability .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a synthetic organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure with a thiazole moiety, which is often associated with diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and the 4-fluorophenyl substituent is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit various biological activities, including:

  • Antitumor Activity : Thiazole derivatives have been shown to inhibit cancer cell proliferation. For instance, compounds similar to the target molecule demonstrated IC50 values in the low micromolar range against different cancer cell lines .
  • Antimicrobial Properties : Several thiazole-containing compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that electron-donating groups enhance antibacterial efficacy.
  • Anti-inflammatory Effects : Some studies have indicated that thiazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammation.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Antitumor Activity

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results showed that certain modifications on the phenyl ring significantly enhanced activity against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The target compound's structural features suggest it may exhibit similar or enhanced activity compared to known agents like doxorubicin .

Antimicrobial Testing

In another investigation, a series of thiazole derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-releasing groups exhibited superior antimicrobial properties compared to those without such modifications.

Data Summary

Biological ActivityIC50 (µg/mL)Target Cells/Organisms
Antitumor1.61A431, Jurkat
Antibacterial1.98Staphylococcus aureus
Anti-inflammatoryN/AIn vitro models

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazole intermediates and coupling with acetamide derivatives. Key reagents include dichloromethane or ethanol as solvents, with temperature control (60–80°C) and pH adjustment (acidic or basic) critical for yield optimization. Catalysts like triethylamine or DMAP may enhance reaction rates. Monitor progress via TLC and purify via column chromatography. Confirm purity using HPLC (>95%) .
  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize variables like temperature, solvent ratio, and catalyst concentration. Statistical methods reduce trial runs while ensuring reproducibility .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for dimethoxyphenyl, δ 7.2–7.8 ppm for fluorophenyl) and thiazole methyl groups (δ 2.4–2.6 ppm).
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve 3D conformation, including dihedral angles between aromatic rings .

Q. How can researchers screen this compound for initial biological activity?

  • Methodological Answer : Conduct in vitro assays targeting receptors relevant to the compound’s structural motifs (e.g., kinase inhibition for thiazole derivatives). Use dose-response curves (0.1–100 µM) to determine IC50 values. Pair with cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate reaction mechanisms and regioselectivity in heterocyclic ring formation?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states during thiazole cyclization. Compare activation energies for competing pathways (e.g., 4-methyl vs. 5-methyl substitution). Validate with kinetic isotope effect (KIE) studies. Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins .

Q. How to resolve contradictions between crystallographic data and solution-phase NMR conformations?

  • Methodological Answer : Perform variable-temperature NMR to detect dynamic equilibria (e.g., ring puckering). Compare with solid-state NMR to assess crystal packing effects. Use molecular dynamics (MD) simulations to model solvent-induced conformational changes (e.g., DMSO vs. water) .

Q. What strategies can improve structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Synthesize analogs with modifications to the dimethoxyphenyl (e.g., replacing -OCH3 with -CF3) or thiazole (e.g., substituting 4-methyl with -Cl). Test against a panel of disease-relevant targets (e.g., cancer cell lines, inflammatory cytokines). Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How to address regioselectivity challenges in functionalizing the thiazole ring?

  • Methodological Answer : Use directing groups (e.g., -NH2 or -Br) to control electrophilic substitution. Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura for aryl additions). Monitor regioselectivity via LC-MS and 2D NMR (NOESY for spatial proximity) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Analyze degradation products via UPLC-QTOF and propose pathways (e.g., hydrolysis of the acetamide bond). Compare with computational predictions (ADMET Predictor™) .

Q. How do solvent polarity and proticity influence the compound’s conformational stability?

  • Methodological Answer : Perform UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane, methanol). Use MD simulations to correlate solvent dielectric constant with intramolecular H-bonding (e.g., between acetamide -NH and thiazole -S) .

Q. Can this compound exhibit synergistic effects in combination therapies?

  • Methodological Answer :
    Test in combination with standard drugs (e.g., cisplatin for cancer) using Chou-Talalay synergy assays. Measure combination index (CI) values and validate with transcriptomic profiling (RNA-seq) to identify co-targeted pathways .

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